![molecular formula C19H23F3N2O B2973204 1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 838817-52-0](/img/structure/B2973204.png)

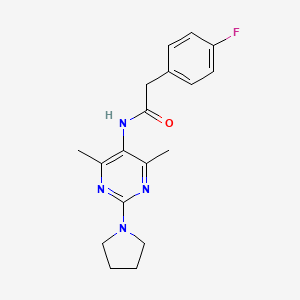

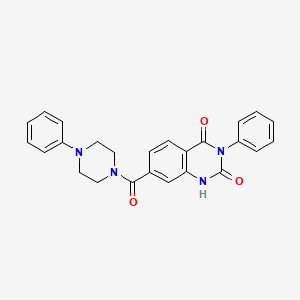

1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea, also known as ACR16, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of adamantyl-containing compounds, which have been studied for their pharmacological properties. In

科学的研究の応用

Enzyme Inhibition

1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea and its derivatives have been studied extensively as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds, particularly those with adamantane and urea functionalities, show promising pharmacokinetic properties and potent inhibitory activities against sEH, leading to anti-inflammatory and analgesic effects in various animal models (Rose et al., 2010); (Liu et al., 2013). These findings suggest that the adjustment of the adamantyl moiety in urea-based sEH inhibitors could significantly improve their pharmacological efficacy and metabolic stability, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Adamantane bisurea derivatives have been synthesized and evaluated for their complexation abilities with various anions in solution, which indirectly contributes to understanding their potential antimicrobial applications. The structural incorporation of adamantane enhances the stability of complexes with anions, suggesting a foundational role in designing new antimicrobial agents (Blažek et al., 2013). Moreover, adamantyl ureas screened for anti-Mycobacterium tuberculosis activity have shown moderate activity, highlighting the potential of adamantane modifications to improve the bioavailability and therapeutic efficacy of antimicrobial agents (Scherman et al., 2012).

Crystal Structure Analysis

The crystal structure of N-(1-adamantyl)urea has been elucidated, demonstrating the formation of an interlayer-type crystal structure via hydrogen bonding between molecules. This structural insight is vital for understanding the physicochemical properties of adamantane-containing compounds and can guide the design of novel materials and pharmaceuticals with improved performance (Yun, 2006).

Anticancer Potential

The synthesis and characterization of novel adamantane-naphthyl thiourea conjugates have been undertaken, with studies indicating that these compounds bind significantly to DNA and inhibit urease enzymes. Preliminary investigations into their anticancer activities against specific cell lines suggest that modifications to the adamantane moiety can enhance selective cytotoxicity towards cancer cells, offering a promising direction for the development of new anticancer agents (Arshad et al., 2021).

特性

IUPAC Name |

1-(1-adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N2O/c20-19(21,22)15-2-1-3-16(7-15)24-17(25)23-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWCZNCLECJRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)

![7-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)

![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)

![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)

![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B2973141.png)

![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2973142.png)